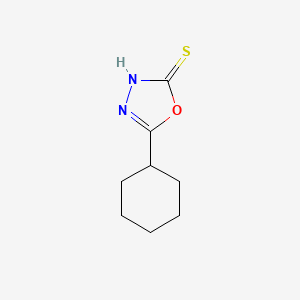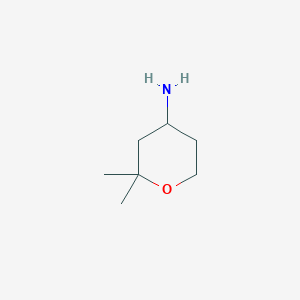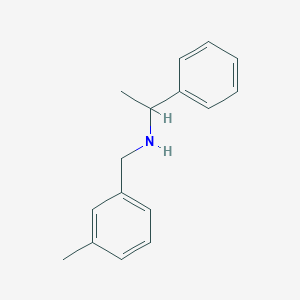![molecular formula C17H16FN5O4 B1350830 N-[[2-(2,4-dinitrophenyl)cyclohexylidene]amino]-6-fluoropyridin-2-amine](/img/structure/B1350830.png)
N-[[2-(2,4-dinitrophenyl)cyclohexylidene]amino]-6-fluoropyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of N-[[2-(2,4-dinitrophenyl)cyclohexylidene]amino]-6-fluoropyridin-2-amine typically involves the following steps:
Formation of 2-(2,4-dinitrophenyl)cyclohexanone: This step involves the reaction of cyclohexanone with 2,4-dinitrophenylhydrazine under acidic conditions to form the hydrazone derivative.
Introduction of the fluoro-pyridinyl group: The hydrazone derivative is then reacted with 6-fluoro-2-pyridinecarboxaldehyde in the presence of a suitable catalyst to form the final product.
Chemical Reactions Analysis
N-[[2-(2,4-dinitrophenyl)cyclohexylidene]amino]-6-fluoropyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro and carbonyl derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, significantly altering the compound’s properties.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include hydrogen gas for reduction, potassium permanganate for oxidation, and nucleophiles like amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[[2-(2,4-dinitrophenyl)cyclohexylidene]amino]-6-fluoropyridin-2-amine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and inhibition.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[[2-(2,4-dinitrophenyl)cyclohexylidene]amino]-6-fluoropyridin-2-amine involves its interaction with molecular targets through nucleophilic addition reactions. The hydrazone anion, formed during these reactions, has a resonance structure that places a double bond between the nitrogens and a negative charge on carbon. This intermediate can undergo further protonation and deprotonation steps, leading to the formation of various products .
Comparison with Similar Compounds
Similar compounds to N-[[2-(2,4-dinitrophenyl)cyclohexylidene]amino]-6-fluoropyridin-2-amine include:
2-(2,4-dinitrophenyl)cyclohexanone N-(2-pyridinyl)hydrazone: Lacks the fluoro group, which may affect its reactivity and applications.
2-(2,4-dinitrophenyl)cyclohexanone N-(4-fluoro-2-pyridinyl)hydrazone: The position of the fluoro group is different, potentially altering its chemical behavior.
Properties
Molecular Formula |
C17H16FN5O4 |
|---|---|
Molecular Weight |
373.3 g/mol |
IUPAC Name |
N-[[2-(2,4-dinitrophenyl)cyclohexylidene]amino]-6-fluoropyridin-2-amine |
InChI |
InChI=1S/C17H16FN5O4/c18-16-6-3-7-17(19-16)21-20-14-5-2-1-4-12(14)13-9-8-11(22(24)25)10-15(13)23(26)27/h3,6-10,12H,1-2,4-5H2,(H,19,21) |
InChI Key |
XKXUVHGBUPCOEW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=NNC2=NC(=CC=C2)F)C(C1)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(E)-N'-{4-[(3,4-dichloro-1-methyl-1H-pyrazol-5-yl)oxy]benzenesulfonyl}-N,N-dimethylmethanimidamide](/img/structure/B1350771.png)


![5-Chloro-2-[(2-chloro-4-fluorobenzyl)oxy]benzaldehyde](/img/structure/B1350784.png)


![N-[(3,4-dichlorophenyl)methylideneamino]quinazolin-4-amine](/img/structure/B1350790.png)
![2-[2-(Trifluoromethyl)phenyl]pyrrolidine](/img/structure/B1350793.png)

![4-chloro-N-[(3-methyl-1,3-thiazol-2-ylidene)carbamothioyl]benzamide](/img/structure/B1350796.png)
